molecular formula C25H25N5O5 B2584529 benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 846590-74-7

benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2584529
CAS RN: 846590-74-7
M. Wt: 475.505
InChI Key: LJMCHXQJYKDDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H25N5O5 and its molecular weight is 475.505. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Leaching and Environmental Impact

A study on the leaching of azoxystrobin, a fungicide with a structure showcasing methoxyphenyl and pyrimidinyl components similar to the query compound, highlights environmental considerations. This research found that azoxystrobin and its degradation product can leach through loamy soils, posing potential threats to aquatic environments and drinking water resources. It suggests the inclusion of such compounds in pesticide monitoring programs and further investigation into their ecotoxicological effects (Jørgensen et al., 2012).

Synthesis and Pharmacological Applications

Another relevant study involves the synthesis of novel compounds derived from visnaginone and khellinone, indicating the potential for anti-inflammatory and analgesic agents. This work underscores the versatility of methoxyphenyl-pyrimidinyl structures in creating new therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral Activity

Exploration of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for potent anti-HIV agents showcases the potential of pyrimidinyl compounds in developing antiretroviral therapies. This study demonstrates the significance of modifying pyrimidinyl structures to enhance anti-HIV activity, suggesting a promising area for further research involving similar compounds (Mizuhara et al., 2012).

Antioxidant Activity

The investigation into the antioxidant properties of various compounds, including those with methoxyphenyl and pyrimidinyl groups, highlights the importance of structural features in medicinal chemistry. These studies provide insights into the potential therapeutic benefits of such compounds, including their role in combating oxidative stress-related diseases (Demir et al., 2015).

properties

IUPAC Name

benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O5/c1-27-22-21(23(32)30(25(27)33)15-20(31)35-16-17-8-4-3-5-9-17)29-13-7-12-28(24(29)26-22)18-10-6-11-19(14-18)34-2/h3-6,8-11,14H,7,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMCHXQJYKDDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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